2-fluoro-3-(trifluoromethoxy)pyridine
Description
2-Fluoro-3-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative characterized by fluorine at the 2-position and a trifluoromethoxy (-OCF₃) group at the 3-position. This compound is synthesized via multi-step routes, including click chemistry and derivatization strategies. For example, 2-fluoro-3-(pent-4-yn-1-yloxy)pyridine (FPyKYNE, 3) was synthesized in 67% yield through a six-step process involving nitro-group reduction and fluorination .
Properties
CAS No. |
1361766-87-1 |
|---|---|
Molecular Formula |
C6H3F4NO |
Molecular Weight |
181.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-(trifluoromethoxy)pyridine typically involves the introduction of fluorine and trifluoromethoxy groups onto a pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative undergoes fluorination and trifluoromethoxylation. For instance, starting from 2-amino-3-hydroxypyridine, diazotization followed by fluorination can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using reagents such as hydrogen fluoride or metal fluorides under controlled conditions. The choice of reagents and reaction conditions is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium fluoride or potassium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Fluoro-3-(trifluoromethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-fluoro-3-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to biological targets, influencing its pharmacokinetics and pharmacodynamics. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position and nature of substituents on the pyridine ring significantly influence physical, chemical, and biological properties. Key comparisons include:
2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine
- Structure : Trifluoromethoxy group attached to a para-substituted phenyl ring at the 3-position of pyridine.
- Properties : Molecular weight 257.19; CAS 1261462-46-5.
- Impact : The phenyl spacer reduces steric hindrance but alters electronic effects compared to direct attachment of -OCF₃ to pyridine. This may enhance solubility but reduce reactivity in electrophilic substitutions .
3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7f)
- Structure : Chlorine at 3-position, benzyl-trifluoromethoxy at 2-position, and trifluoromethyl at 5-position.
- Properties : Melting point 73.3–75.1°C; 40.8% synthesis yield.
- Impact : Chlorine’s electron-withdrawing effect enhances stability, while bulky substituents lower melting points compared to simpler derivatives .
Compound 112 (2-(2-chloro-4-(trifluoromethoxy)phenyl)cyclopenta[c]pyridine)
- Structure : Chlorine at 2-position and -OCF₃ at 4-position on a fused cyclopenta[c]pyridine skeleton.
- Bioactivity : Exhibits insecticidal activity against Plutella xylostella comparable to cerbinal but reduced anti-TMV (tobacco mosaic virus) activity.
- Impact : 2-position substituents on fused pyridines enhance bioactivity specificity but may limit broad-spectrum utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
